2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine
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Description
“2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methoxypyrazine” is a chemical compound with the molecular formula C12H12ClN3O3S2 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group and a complex side chain involving a pyrrolidine ring and a thiophene ring .Scientific Research Applications
Medicinal Chemistry Applications
CCR4 Receptor Antagonists
Research into CCR4 receptor antagonists has identified derivatives of the compound as potential candidate drugs. The discovery process involved high-throughput screening and lead optimization phases, highlighting the compound's role in developing bioavailable CCR4 receptor antagonist drugs (Kindon et al., 2017).
Antimicrobial Activity
Derivatives of the compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that some derivatives possess considerable antibacterial activity, indicating their potential in addressing microbial resistance issues (Patel & Agravat, 2009).
Synthetic Methodology and Chemical Synthesis
Synthesis of Pyrrolidin-2-ones
The compound's derivatives have been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, showcasing the flexibility of these derivatives in generating compounds with potential agrochemical or medicinal applications (Ghelfi et al., 2003).
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-6-methoxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S2/c1-20-11-6-15-7-12(16-11)21-9-4-5-17(8-9)23(18,19)13-3-2-10(14)22-13/h2-3,6-7,9H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTFPBNECXZVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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